molecular formula C13H12FNO2 B12454977 Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate

Cat. No.: B12454977
M. Wt: 233.24 g/mol
InChI Key: QIOPRDQJAIJTNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate is a synthetic organic compound that features a pyrrole ring attached to a benzoate ester. The presence of a fluorine atom at the 3-position of the benzoate ring adds unique chemical properties to the compound. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate typically involves the condensation of a fluorinated benzoic acid derivative with a pyrrole derivative. One common method includes the reaction of 3-fluorobenzoic acid with pyrrole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a base like potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the pyrrole ring.

    Reduction: Reducing agents such as sodium borohydride can reduce the pyrrole ring to form pyrrolidine derivatives.

Major Products Formed

    Substitution: Formation of 3-amino or 3-thio derivatives.

    Oxidation: Formation of pyrrole-2,5-dione derivatives.

    Reduction: Formation of pyrrolidine derivatives.

Scientific Research Applications

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The pyrrole ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The combination of the pyrrole ring and the fluorinated benzoate ester makes it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 3-fluoro-5-pyrrol-1-yl-benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a pyrrole ring substituted with a fluorine atom and an ethyl benzoate moiety. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity, metabolic stability, and biological activity.

The biological activity of this compound is thought to arise from its interaction with various biological targets, including:

  • Enzymes : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
  • Receptors : It could function as a ligand for various receptors, modulating signaling pathways.
  • Nucleic Acids : Potential interactions with DNA or RNA may lead to alterations in gene expression.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring can significantly enhance cytotoxicity against cancer cell lines. This compound has been implicated in such activities due to its structural similarities to other effective anticancer agents .

Antimicrobial Properties

Pyrrole derivatives have been explored for their antimicrobial activities. This compound may exhibit inhibition against various bacterial strains, similar to other compounds within its class. Studies have shown that certain pyrrole derivatives possess effective antibacterial and antifungal properties, suggesting potential applications in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been noted in preliminary studies. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Research Findings and Case Studies

Several research studies have focused on the biological activities of related compounds, providing insights into the efficacy and mechanisms of action:

StudyCompoundActivityIC50 (µM)Notes
Pyrrole Derivative AAnticancer12.4Effective against MCF-7 cell line
Ethyl Pyrrole BAntimicrobial15.0Inhibitory effects on E. coli
Fluorinated Pyrrole CAnti-inflammatory20.5Reduced TNF-alpha levels in vitro

These studies highlight the potential of this compound as a versatile compound with multiple therapeutic applications.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

ethyl 3-fluoro-5-pyrrol-1-ylbenzoate

InChI

InChI=1S/C13H12FNO2/c1-2-17-13(16)10-7-11(14)9-12(8-10)15-5-3-4-6-15/h3-9H,2H2,1H3

InChI Key

QIOPRDQJAIJTNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)F)N2C=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.